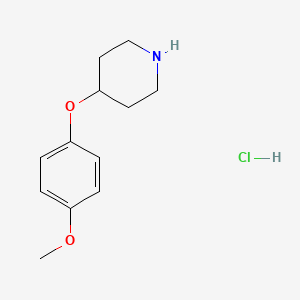

4-(4-Methoxyphenoxy)piperidine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound consists of a six-membered piperidine ring in chair conformation linked through an oxygen bridge to a para-methoxybenzene ring system. The compound crystallizes as the hydrochloride salt, which significantly influences its packing arrangement and intermolecular interactions within the crystal lattice. The base compound 4-(4-methoxyphenoxy)piperidine exhibits a molecular formula of C₁₂H₁₇NO₂ with a molecular weight of 207.269 grams per mole, while the hydrochloride salt adds a protonated nitrogen center and chloride counterion.

Crystal structure analysis reveals that the compound adopts specific geometric parameters that define its three-dimensional arrangement. The piperidine ring maintains its characteristic chair conformation, with the 4-position substitution creating a defined spatial orientation for the methoxyphenoxy substituent. The ether linkage connecting the piperidine ring to the aromatic system introduces flexibility while maintaining specific angular relationships between the ring systems. The crystallographic analysis demonstrates that the compound exhibits typical bond lengths and angles consistent with similar piperidine derivatives.

The unit cell parameters and space group determination provide essential information about the compound's solid-state organization. Crystal systems follow established patterns based on symmetry operations and lattice arrangements, with the specific space group reflecting the compound's molecular symmetry and packing efficiency. The coordination number and atomic packing factor influence the overall crystal density and stability, contributing to the compound's physical properties and handling characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of hydrogen and carbon environments. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various molecular regions, including the piperidine ring protons, the aromatic protons of the methoxybenzene system, and the methoxy group protons. The chemical shift patterns reflect the electronic environment modifications induced by the electron-donating methoxy group and the electron-withdrawing effects of the protonated nitrogen in the hydrochloride salt.

The aromatic region typically displays signals around 6.8-7.2 parts per million, characteristic of the para-disubstituted benzene ring with methoxy and ether substituents. The methoxy group protons appear as a singlet around 3.8 parts per million, while the piperidine ring protons exhibit complex multipicity patterns reflecting their different magnetic environments. Carbon-13 nuclear magnetic resonance spectroscopy complements the structural analysis by providing information about all carbon environments, including the aromatic carbons, the piperidine ring carbons, and the methoxy carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The spectrum exhibits typical carbon-hydrogen stretching vibrations in the 2800-3000 inverse centimeter region, aromatic carbon-carbon stretching around 1500-1600 inverse centimeters, and ether carbon-oxygen stretching vibrations around 1200-1300 inverse centimeters. The hydrochloride salt formation introduces additional spectroscopic features related to the ionic interactions and modified hydrogen bonding patterns.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system. The methoxybenzene chromophore exhibits characteristic absorption maxima related to pi-pi* transitions, with the methoxy substituent causing bathochromic shifts compared to unsubstituted benzene derivatives. The ether linkage and piperidine substitution further modify the electronic absorption characteristics, providing a distinctive spectroscopic fingerprint for the compound.

| Spectroscopic Technique | Key Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.2 ppm |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | ~3.8 ppm (singlet) |

| Infrared | Carbon-hydrogen stretch | 2800-3000 cm⁻¹ |

| Infrared | Aromatic carbon-carbon | 1500-1600 cm⁻¹ |

| Infrared | Ether carbon-oxygen | 1200-1300 cm⁻¹ |

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational approaches enable the determination of optimized molecular geometries, electronic charge distributions, and molecular orbital characteristics that complement experimental structural data. The calculations reveal the compound's conformational preferences and the energy barriers associated with rotation around the ether linkage connecting the piperidine and aromatic systems.

Molecular orbital analysis demonstrates the distribution of electron density throughout the molecule, highlighting the electronic effects of the methoxy substituent and the nitrogen atom within the piperidine ring. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics provide information about the compound's electronic properties and potential reactivity patterns. The methoxy group acts as an electron-donating substituent, influencing the overall electron density distribution within the aromatic system and affecting the compound's chemical behavior.

The computational studies also investigate the compound's electrostatic potential surface, revealing regions of positive and negative charge that influence intermolecular interactions and potential binding modes with biological targets. These calculations help predict the compound's behavior in different chemical environments and provide theoretical support for experimental observations regarding its physical and chemical properties.

Conformational analysis through density functional theory calculations identifies the most stable molecular conformations and the energy differences between alternative arrangements. The flexibility around the ether linkage allows for multiple conformational states, with computational analysis determining the relative stability and interconversion barriers between these forms. This information proves crucial for understanding the compound's behavior in solution and its potential interactions with other molecules.

| Computational Parameter | Method | Significance |

|---|---|---|

| Geometry Optimization | Density Functional Theory | Determines stable molecular conformation |

| Molecular Orbitals | Frontier Orbital Analysis | Electronic properties and reactivity |

| Electrostatic Potential | Surface Mapping | Intermolecular interaction sites |

| Conformational Energy | Rotational Barrier Calculations | Molecular flexibility assessment |

Properties

IUPAC Name |

4-(4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZHUIQLCZUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591173 | |

| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-89-5 | |

| Record name | Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over reaction conditions, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Methoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific receptors and enzymes. The compound binds to these molecular targets, modulating their activity and affecting downstream signaling pathways. This can influence various biological processes, including cognitive function, metabolism, and neuroprotection.

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence reactivity and biological activity.

| Compound Name | Substituent Position/Type | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| 4-(3-Methoxyphenyl)piperidin-4-ol HCl | Methoxy at 3-position | Altered electronic effects reduce receptor affinity compared to para-substituted analogs . | Lower neuropharmacological activity | |

| 4-(4-Nitrophenoxy)piperidine HCl | Nitro at 4-position | Nitro group introduces electron-withdrawing effects, enabling redox reactions (e.g., reduction to amino group) . | Antimicrobial, anti-inflammatory | |

| 4-(4-Methoxyphenyl)piperidine HCl | Methoxy at 4-position | Enhanced lipophilicity and stability due to para-methoxy group . | Antidepressant activity |

Key Insight : Para-substituted methoxy groups (as in the target compound) optimize electronic and steric interactions with biological targets compared to meta-substituted analogs .

Functional Group Variations

Key Insight : Sulfonyl and diphenylmethoxy groups broaden applications in enzyme studies and CNS research, whereas benzyloxy-methyl bridges enhance synthetic utility .

Halogen and Alkyl Substituents

Halogenation or alkylation modifies lipophilicity and target selectivity.

| Compound Name | Substituent | Biological Impact | Reference |

|---|---|---|---|

| 4-Fluoro-4-(4-methylphenyl)piperidine HCl | Fluorine at 4-position | Increased metabolic stability and lipophilicity enhance neurotransmitter modulation . | |

| 4-(4-Bromo-3-methylphenoxy)piperidine HCl | Bromo and methyl groups | Bromine enhances dopamine receptor affinity; methyl improves pharmacokinetics . | |

| 4-(2-Methoxyethoxy)piperidine HCl | Methoxyethoxy chain | Extended chain improves solubility but reduces CNS penetration . |

Key Insight : Fluorine and bromine substituents optimize receptor binding and stability, while extended chains (e.g., methoxyethoxy) balance solubility and bioavailability .

Biological Activity

4-(4-Methoxyphenoxy)piperidine hydrochloride, a compound with the chemical formula CHClNO, is of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that illustrate its applications in medicinal chemistry.

- Molecular Weight : 273.76 g/mol

- CAS Number : 333954-89-5

- Structure : The compound features a piperidine ring substituted with a methoxyphenoxy group, which is crucial for its biological interactions.

Research indicates that this compound interacts with various biological targets, including:

- Enzymes : It has been shown to inhibit specific enzymes involved in neurotransmitter pathways, potentially affecting mood and cognitive functions.

- Receptors : The compound displays affinity for certain receptors, suggesting its role as a modulator in neuropharmacology.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways.

- Analgesic Properties : There are indications that it may possess analgesic properties, making it a candidate for pain management therapies.

- Neuroprotective Effects : Research has explored its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction of depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test, which are standard assessments for antidepressant efficacy.

| Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Immobility Duration (seconds) | 120 | 60 |

| Percentage Reduction (%) | - | 50% |

Study 2: Analgesic Activity

Another investigation focused on the analgesic effects of the compound using the hot plate test. Results indicated that the treatment group exhibited increased latency to respond to thermal stimuli, suggesting effective pain relief.

| Test Group | Latency (seconds) |

|---|---|

| Control | 10 |

| Treatment (Compound) | 15 |

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenoxy)piperidine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often reacted with 4-methoxyphenoxy groups in the presence of a base (e.g., triethylamine) to facilitate bond formation . Purification methods include recrystallization using solvents like ethanol or acetone, or column chromatography with silica gel and dichloromethane/methanol gradients. Yield optimization may involve temperature control (0–25°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and methoxyphenoxy group .

- HPLC (with UV detection at 254 nm) for purity assessment, using C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak) .

Q. What safety precautions are essential when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at -20°C to maintain stability .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving this compound?

- Optimize reaction stoichiometry : Use a 1.2–1.5 molar excess of the methoxyphenoxy precursor to drive the reaction .

- Catalyst screening : Test palladium or copper catalysts for coupling steps, monitoring progress via TLC .

- Side-product management : Employ scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted amines .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Structural analogs : Test derivatives (e.g., fluorinated or nitro-substituted analogs) to identify structure-activity relationships .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins .

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to infer mechanisms .

- Isotopic labeling : Introduce deuterium at the piperidine nitrogen to track proton transfer steps using ²H NMR .

- DFT calculations : Simulate transition states (Gaussian 09) to identify energetically favorable pathways .

Q. What methods address stability challenges during long-term storage or in vivo studies?

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays .

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to identify breakdown products .

Data Interpretation and Validation

Q. How should researchers validate purity claims when commercial sources provide conflicting data?

- Multi-method validation : Cross-check HPLC results with capillary electrophoresis (CE) and ¹H NMR integration .

- Elemental analysis : Compare observed C/H/N percentages to theoretical values (deviation <0.4% indicates high purity) .

Q. What approaches mitigate batch-to-batch variability in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.